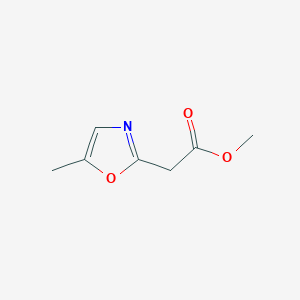

Methyl 2-(5-methyloxazol-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-8-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHGQLCVHNLWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 2 5 Methyloxazol 2 Yl Acetate

Reactivity Profile of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a π-electron excessive system. chempedia.info However, the presence of two heteroatoms, oxygen and nitrogen, results in a non-uniform distribution of electron density, which dictates its reactivity towards various reagents. The nitrogen atom, being more electronegative, reduces the electron density at the adjacent C2 and C4 positions, while the C5 position is comparatively electron-rich. chempedia.info This electronic arrangement makes oxazole (B20620) a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.org

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects

Regioselectivity: The preferred site for electrophilic attack on an unsubstituted oxazole ring is the C5 position, which is the most electron-rich carbon atom. chempedia.infowikipedia.orgtandfonline.comsemanticscholar.orgcutm.ac.inthepharmajournal.com The general order of reactivity for electrophilic substitution is C5 > C4 > C2. pharmaguideline.com The C2 position is the most electron-deficient due to its position between two electronegative heteroatoms, making it highly resistant to electrophilic attack.

Electronic Effects: The presence of substituents on the oxazole ring significantly influences the rate and regioselectivity of EAS reactions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups deactivate the ring, making EAS reactions very difficult to achieve.

In the context of Methyl 2-(5-methyloxazol-2-yl)acetate, the ring possesses an activating methyl group (EDG) at the C5 position and a deactivating methyl acetate (B1210297) moiety (EWG) at the C2 position. Since the most reactive C5 position and the unreactive C2 position are already substituted, any potential electrophilic substitution would be directed to the C4 position. However, the reaction would likely be sluggish due to the deactivating influence of the C2-substituent and the inherent lower reactivity of the C4 position compared to C5.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution of Oxazoles

| Position | Substituent Type | Effect on Ring | Preferred Position of Attack |

|---|---|---|---|

| C2 | Electron-Donating | Activation | C5 |

| C2 | Electron-Withdrawing | Strong Deactivation | C4 (if C5 is blocked) |

| C4 | Electron-Donating | Activation | C5 |

| C4 | Electron-Withdrawing | Deactivation | C5 |

| C5 | Electron-Donating | Strong Activation | C4 |

Nucleophilic Reactivity and Ring Transformations, including Ring-Opening Pathways

Direct nucleophilic substitution on an unsubstituted oxazole ring is uncommon. tandfonline.comsemanticscholar.orgthepharmajournal.com The reaction generally requires the presence of a good leaving group, such as a halogen, on the ring. The most electron-deficient C2 position is the most susceptible to nucleophilic attack. pharmaguideline.comcutm.ac.in Consequently, the ease of displacement of a halogen atom follows the order C2 >> C4 > C5. tandfonline.comsemanticscholar.orgthepharmajournal.com

In the absence of a suitable leaving group, the interaction of a strong nucleophile with the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.comslideshare.net These ring-opening pathways are a characteristic feature of oxazole chemistry.

Deprotonation and Ring Opening: The hydrogen atom at the C2 position is the most acidic on the oxazole ring (pKa ≈ 20). tandfonline.comsemanticscholar.org Treatment with a strong base, such as n-butyllithium, results in deprotonation to form a 2-lithio-oxazole. This species is often unstable and can exist in equilibrium with a ring-opened isonitrile, which can be trapped by electrophiles. wikipedia.orgpharmaguideline.comcutm.ac.in

Ring Transformation to Other Heterocycles: Oxazoles can be converted into other heterocyclic systems. For instance, under conditions of high temperature and pressure, reaction with ammonia (B1221849) or formamide (B127407) can transform oxazoles into the corresponding imidazoles through a process of ring cleavage followed by recyclization. pharmaguideline.comslideshare.net

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the oxazole ring. pharmaguideline.comslideshare.net

For this compound, the C2 position is substituted with the methyl acetate group, which is not a conventional leaving group. Therefore, direct nucleophilic substitution at this position is unlikely. However, a strong nucleophile could potentially induce a ring-opening reaction by attacking the susceptible C2 carbon.

Pericyclic Reactions, with Emphasis on Diels-Alder as Azadienes

Oxazoles can function as electron-deficient 1-oxa-3-azadiene components in inverse-electron-demand Diels-Alder reactions. wikipedia.orgclockss.org This reactivity provides a powerful synthetic route to substituted pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgpharmaguideline.comclockss.orgresearchgate.net In these cycloaddition reactions, the oxazole acts as the diene, reacting with an electron-rich or even a simple alkene or alkyne, which serves as the dienophile. clockss.org

The initial [4+2] cycloaddition adduct, a bicyclic intermediate containing an oxygen bridge, is typically unstable. It readily undergoes a retro-Diels-Alder reaction or elimination to form a stable aromatic product. wikipedia.org

Reaction with Alkenes: The reaction with an alkene dienophile ultimately yields a substituted pyridine after the elimination of water from the initial adduct.

Reaction with Alkynes: The reaction with an alkyne dienophile leads to the formation of a substituted furan following the expulsion of a nitrile molecule.

The reactivity of the oxazole diene is enhanced by the presence of electron-donating substituents on the ring, as these raise the energy of the HOMO. pharmaguideline.com The reaction can also be facilitated by the addition of Brønsted or Lewis acids, which coordinate to the oxazole nitrogen, lowering the energy of the LUMO and accelerating the cycloaddition. researchgate.netnih.govscilit.com In this compound, the 5-methyl group acts as an EDG, which should enhance its reactivity as a diene in Diels-Alder reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Further Functionalization of Oxazole Precursors

Transition metal-catalyzed cross-coupling reactions are among the most important and versatile methods for the functionalization of oxazole precursors, which are typically halo- or trifloyl-substituted oxazoles. ingentaconnect.comignited.inresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, enabling the synthesis of complex, polysubstituted oxazoles. ingentaconnect.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. It has been extensively used for the arylation and heteroarylation of oxazoles at the C2, C4, and C5 positions. nih.govacs.orgnih.govresearchgate.net The reactions can be accelerated using microwave irradiation. nih.govacs.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an organic halide or triflate. acs.org It is a highly efficient method for introducing alkynyl moieties onto the oxazole ring and is compatible with a wide range of functional groups. acs.orgacs.org

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is a powerful C-C bond-forming reaction that accommodates sp, sp2, and sp3-hybridized coupling partners and has been applied to the synthesis of complex oxazole-containing molecules. ingentaconnect.comwikipedia.org

These cross-coupling methodologies provide a modular approach to substituted oxazoles, making them indispensable tools in the synthesis of natural products and medicinal agents. ingentaconnect.comresearchgate.netthieme-connect.com

Table 2: Overview of Common Cross-Coupling Reactions for Oxazole Functionalization

| Reaction Name | Organometallic Reagent | Electrophile (Oxazole-X) | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂, R-B(OR)₂ | Oxazole-Br, -I, -OTf | Pd(0) catalyst, Base | C-C (sp²-sp²), C-C (sp²-sp³) |

| Sonogashira | R-C≡C-H | Oxazole-Br, -I, -OTf | Pd(0) catalyst, Cu(I) salt, Base | C-C (sp²-sp) |

| Negishi | R-ZnX | Oxazole-Br, -I, -Cl, -OTf | Pd(0) or Ni(0) catalyst | C-C (sp²-sp³), C-C (sp²-sp²), C-C (sp²-sp) |

Reactivity at the Alpha-Methylene Ester Moiety

The methyl acetate group at the C2 position of the molecule introduces a second site of reactivity, specifically at the alpha-methylene (-CH₂-) bridge.

Acidity of Alpha-Protons and Enolization Pathways

The protons on the carbon atom situated between the oxazole ring and the ester carbonyl group (the α-protons) are acidic. Their acidity is significantly enhanced due to the combined electron-withdrawing effects of the adjacent carbonyl group and the 1,3-oxazole ring.

Inductive and Resonance Effects: Both the ester carbonyl and the oxazole ring exert an inductive electron-withdrawing effect, which polarizes the C-H bonds of the methylene (B1212753) group. More importantly, the negative charge of the conjugate base (a carbanion) formed upon deprotonation is stabilized by resonance. The charge can be delocalized onto the oxygen atom of the carbonyl group (forming an enolate) and can also be delocalized into the π-system of the oxazole ring.

This dual stabilization makes the α-protons readily abstractable by a moderately strong base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium ethoxide. The resulting enolate is a potent nucleophile and can participate in a variety of subsequent carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones.

Claisen Condensation: Reaction with other esters.

Enolization Pathway: In the presence of a base, the compound can establish an equilibrium with its enol or enolate form. The enolization pathway involves the removal of an α-proton and the formation of a carbon-carbon double bond, with the charge being accommodated by the electronegative oxygen atom of the ester. This transformation is fundamental to the reactivity of the alpha-methylene ester moiety, providing a pathway for its functionalization.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel)

The methylene group alpha to the ester in this compound possesses a degree of acidity, making it a potential participant in nucleophilic addition and condensation reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent oxazole ring.

One of the most significant reactions in this category is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. researchgate.net For this compound, the methylene protons can be abstracted by a mild base to form a carbanion. This carbanion can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate would yield a substituted alkene.

A plausible mechanism for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:

Deprotonation of the active methylene group by a base (e.g., piperidine, pyridine) to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde.

Protonation of the resulting alkoxide to form a β-hydroxy ester intermediate.

Dehydration of the β-hydroxy ester, often facilitated by the catalyst, to afford the final α,β-unsaturated product.

Table 1: Predicted Reactivity in Knoevenagel Condensation with Various Aldehydes

| Aldehyde | Catalyst | Expected Product | Predicted Yield |

|---|---|---|---|

| Benzaldehyde | Piperidine/Acetic Acid | Methyl 2-(5-methyloxazol-2-yl)-3-phenylacrylate | Good to Excellent |

| 4-Nitrobenzaldehyde | Triethylamine | Methyl 2-(5-methyloxazol-2-yl)-3-(4-nitrophenyl)acrylate | Excellent |

| 4-Methoxybenzaldehyde | Pyrrolidine | Methyl 3-(4-methoxyphenyl)-2-(5-methyloxazol-2-yl)acrylate | Good |

| Furfural | Ammonium Acetate | Methyl 3-(furan-2-yl)-2-(5-methyloxazol-2-yl)acrylate | Moderate to Good |

Hetero-Michael Addition Reactions and Related Conjugate Additions

While this compound itself is not a typical Michael acceptor, its derivatives, particularly those with an α,β-unsaturated system, would be highly susceptible to Hetero-Michael additions. For instance, the product of a Knoevenagel condensation, an α,β-unsaturated ester, would be an excellent Michael acceptor.

Furthermore, the synthesis of 2-alkynyl oxazoles and their subsequent hetero-Michael addition reactions have been reported, providing a pathway to functionalized vinyl-oxazoles. rsc.orgnih.gov In a similar vein, if an alkynyl group were present at the 2-position of the oxazole ring, the resulting compound would readily undergo conjugate addition with various nucleophiles.

The general mechanism for a Hetero-Michael addition to an activated 2-alkenyl-5-methyloxazole derivative would involve the nucleophilic attack of a heteroatom (O, N, S) at the β-carbon of the conjugated system, leading to the formation of a new carbon-heteroatom bond. The resulting enolate intermediate would then be protonated to give the final addition product.

Table 2: Potential Hetero-Michael Donors and Expected Products with an Activated Derivative

| Michael Acceptor (Derivative) | Nucleophile | Expected Product |

|---|---|---|

| Methyl 2-(5-methyloxazol-2-yl)acrylate | Piperidine | Methyl 3-(piperidin-1-yl)-2-(5-methyloxazol-2-yl)propanoate |

| Methyl 2-(5-methyloxazol-2-yl)acrylate | Thiophenol | Methyl 2-(5-methyloxazol-2-yl)-3-(phenylthio)propanoate |

| Methyl 2-(5-methyloxazol-2-yl)acrylate | Methanol (B129727) | Methyl 3-methoxy-2-(5-methyloxazol-2-yl)propanoate |

Ester Hydrolysis and Transamidation Reactions

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(5-methyloxazol-2-yl)acetic acid, and methanol.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAc2). The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent acidification yields the carboxylic acid. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion. rsc.org

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway, but with the initial protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile.

Transamidation, the conversion of an ester to an amide, can be achieved by reacting this compound with an amine. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The mechanism is analogous to that of hydrolysis, with the amine acting as the nucleophile. mdpi.com The equilibrium of this reaction can be shifted towards the product by using a large excess of the amine or by removing the alcohol byproduct.

Synergistic Reactivity: Interplay between the Oxazole Heterocycle and the Ester Side Chain

Activation of the Methylene Group: The oxazole ring acidifies the protons on the adjacent methylene group, facilitating their abstraction by a base. This is essential for initiating reactions like the Knoevenagel condensation.

Influence on Ester Reactivity: The inductive effect of the oxazole ring can slightly increase the electrophilicity of the ester carbonyl carbon, potentially affecting the rates of hydrolysis and transamidation. However, this effect is likely modest due to the separation by a methylene group.

Stabilization of Intermediates: The oxazole ring can stabilize anionic intermediates formed during reactions at the side chain through resonance and inductive effects.

Conversely, the ester side chain can also influence the reactivity of the oxazole ring, although to a lesser extent. For instance, transformations at the ester group that alter its electronic properties could have a minor impact on the electron density and reactivity of the oxazole ring system.

Kinetic and Thermodynamic Aspects of Key Transformations

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively documented, general principles can be applied to understand the energetic profiles of its key transformations.

Ester Hydrolysis: The hydrolysis of esters is a well-studied reaction. The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net Under basic conditions, the reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The activation energy for the base-catalyzed hydrolysis of simple methyl esters is generally in the range of 40-60 kJ/mol. The reaction is typically exothermic.

Table 3: Estimated Thermodynamic Parameters for Key Reactions

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

|---|---|---|---|

| Base-catalyzed Ester Hydrolysis | -50 to -70 | ~0 | Negative |

| Knoevenagel Condensation (with Benzaldehyde) | -40 to -60 | Positive | Negative |

| Transamidation (with Ammonia) | -20 to -40 | ~0 | Slightly Negative |

Note: These are estimated values based on analogous reactions and general principles. Actual experimental values may vary.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 5 Methyloxazol 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, for Methyl 2-(5-methyloxazol-2-yl)acetate, the available data is rudimentary.

Proton (¹H) and Carbon (¹³C) NMR for Primary Structural Assignment

Proton (¹H) NMR data provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, a basic ¹H NMR spectrum is available, allowing for a preliminary assignment of proton signals. The expected signals would correspond to the methyl group on the oxazole (B20620) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester.

Carbon-13 (¹³C) NMR spectroscopy, which probes the carbon skeleton of a molecule, is similarly limited. While predicted ¹³C NMR data can be calculated using computational chemistry software, experimentally verified data for this compound is not readily found in peer-reviewed literature. Such experimental data is crucial for confirming the carbon framework and the electronic environment of each carbon atom.

Table 1: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Oxazole-CH₃ | ~2.4 | ~10-15 |

| CH₂ | ~3.9 | ~40-45 |

| OCH₃ | ~3.7 | ~50-55 |

| Oxazole C=C-H | ~6.8 | ~120-125 |

| Oxazole C=N | --- | ~150-155 |

| Oxazole C-O | --- | ~160-165 |

| C=O (Ester) | --- | ~170-175 |

Note: The above data is based on general chemical shift ranges for similar structures and should be considered predictive in the absence of published experimental results.

Fluorine (¹⁹F) NMR for Fluorinated Analogs

There is no information available in the public domain regarding the synthesis or spectroscopic analysis of fluorinated analogs of this compound. Consequently, no Fluorine-19 (¹⁹F) NMR data can be presented. This technique would be essential for characterizing such analogs, as ¹⁹F NMR is highly sensitive to the electronic environment of fluorine atoms.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemical Details

Advanced 2D NMR techniques are critical for unambiguously assigning the structure of a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) would confirm the connectivity between adjacent protons, such as any potential coupling within the acetate side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for establishing the connectivity of different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry and conformation.

A comprehensive search of scientific databases reveals no published studies employing these 2D NMR techniques for the structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS and HRMS)

While it can be presumed that this compound would be amenable to analysis by ESI-MS, specific experimental data, including high-resolution mass spectrometry (HRMS) results that would confirm its elemental composition, are not available in the literature. Such data would provide a precise mass measurement, a key piece of evidence in the identification of a chemical compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a common technique for separating and identifying volatile compounds and assessing the purity of a sample. While the National Institute of Standards and Technology (NIST) may have mass spectral data for this compound, detailed public-facing reports on its GC-MS analysis for purity assessment are not accessible. Such an analysis would provide the retention time of the compound and its mass spectrum, which serves as a chemical fingerprint.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, characteristic absorption bands would be expected for the ester group, the oxazole ring, and the aliphatic and methyl groups.

Key expected FT-IR absorption bands for this compound would include:

C=O Stretching (Ester): A strong and sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹. This is one of the most characteristic bands in an IR spectrum and is indicative of the carbonyl group in the methyl ester moiety.

C-O Stretching (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester group. The C(=O)-O stretch typically appears in the 1250-1300 cm⁻¹ region, while the O-CH₃ stretch is found around 1000-1100 cm⁻¹.

Oxazole Ring Vibrations: The oxazole ring should exhibit several characteristic bands. The C=N stretching vibration is expected around 1650-1590 cm⁻¹. The C=C stretching vibration of the ring would likely appear in the 1590-1450 cm⁻¹ range. The ring C-O-C stretching is anticipated between 1100 and 1020 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl group on the oxazole ring and the methyl group of the ester would be observed in the 2950-3000 cm⁻¹ region. The methylene (-CH₂-) group's C-H stretching vibrations are also expected in this range.

C-H Bending: Bending vibrations for the methyl and methylene groups would be found in the 1470-1370 cm⁻¹ region.

A hypothetical data table summarizing these expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1735-1750 |

| Ester (C-O) | Asymmetric Stretching | 1250-1300 |

| Ester (O-C) | Symmetric Stretching | 1000-1100 |

| Oxazole (C=N) | Stretching | 1650-1590 |

| Oxazole (C=C) | Stretching | 1590-1450 |

| Oxazole (C-O-C) | Stretching | 1100-1020 |

| Alkyl (C-H) | Stretching | 2950-3000 |

| Alkyl (C-H) | Bending | 1470-1370 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, which is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. Expected Raman signals would include:

Oxazole Ring Breathing Modes: The symmetric vibrations of the oxazole ring, often referred to as "ring breathing" modes, would be expected to produce strong and sharp signals in the Raman spectrum.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the oxazole ring would also be Raman active.

C-C and C-N Stretching: The single bond stretching vibrations within the molecular backbone would provide signals in the fingerprint region of the Raman spectrum.

C-H Vibrations: While also visible in FT-IR, the symmetric C-H stretching and bending modes can be well-resolved in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural characterization.

X-ray Crystallography for Definitive Solid-State Structure Determination

A successful single-crystal X-ray diffraction study of this compound would yield a definitive solid-state structure. Key structural parameters that would be determined include:

Confirmation of Connectivity: The crystallographic data would unambiguously confirm the atomic connectivity, verifying the presence of the 2-substituted 5-methyloxazole (B9148) core linked to a methyl acetate group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the electronic structure and hybridization of the atoms. For example, the bond lengths within the oxazole ring would indicate the degree of aromaticity.

Molecular Conformation: The dihedral angles throughout the molecule would reveal the preferred conformation in the solid state, including the orientation of the methyl acetate group relative to the oxazole ring.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the crystal lattice, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.678 |

| b (Å) | 10.123 |

| c (Å) | 15.432 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 886.5 |

| Z | 4 |

| Density (calc) | 1.25 g/cm³ |

| R-factor | 0.045 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by replacing one of the methylene protons with a substituent or by using a chiral alcohol to form the ester, the resulting chiral derivative would be CD active. The CD spectrum would provide information about the stereochemistry of the molecule.

The chromophores within the molecule, such as the oxazole ring and the carbonyl group of the ester, would give rise to electronic transitions that could be observed in the CD spectrum. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) would be related to the absolute configuration of the chiral center(s) and the conformation of the molecule. Theoretical calculations could be used to correlate the observed CD spectrum with a specific stereoisomer, thus allowing for the determination of the absolute configuration of the chiral derivative.

Computational and Theoretical Investigations of Methyl 2 5 Methyloxazol 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular orbitals, charge distributions, and reaction energetics. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is particularly effective for studying reaction mechanisms, allowing researchers to map out entire reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct detailed energy profiles.

For a compound like Methyl 2-(5-methyloxazol-2-yl)acetate, DFT studies can elucidate the mechanisms of key reactions, such as hydrolysis of the ester group or electrophilic substitution on the oxazole (B20620) ring. Calculations can identify the specific transition state structures, which represent the highest energy point along a reaction coordinate, and determine the activation energy barriers. This information is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation.

Table 1: Hypothetical DFT-Calculated Energy Profile for Ester Hydrolysis

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.00 |

| Transition State | B3LYP/6-31G(d) | +25.4 |

| Intermediate | B3LYP/6-31G(d) | -5.2 |

| Products | B3LYP/6-31G(d) | -15.8 |

| Note: Data is illustrative and based on typical values for similar reactions. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents.

The analysis of FMOs for this compound reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically distributed over the electron-rich oxazole ring, indicating its susceptibility to electrophiles. Conversely, the LUMO is often located around the ester carbonyl group, making it a target for nucleophiles. acadpubl.eu The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acadpubl.euresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.28 | Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.27 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.01 | Correlates with chemical stability and reactivity. |

| Note: Values are representative examples derived from computational studies on similar heterocyclic systems. acadpubl.eu |

Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify electron-rich and electron-poor regions. researchgate.net

For this compound, an MEP map would show negative potential (typically colored red or orange) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group. These areas represent nucleophilic centers, which are attractive to electrophiles or hydrogen bond donors. researchgate.net Regions of positive potential (colored blue) would be found around the hydrogen atoms, indicating electrophilic sites. This analysis provides a clear, intuitive guide to the molecule's reactive behavior and intermolecular interaction sites. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecules, this compound possesses conformational flexibility, particularly around the single bonds connecting the oxazole ring to the acetate (B1210297) group. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov

By simulating the molecule's dynamics, researchers can explore its accessible conformations and determine their relative stabilities. An MD simulation can reveal the most populated conformational states in different environments, such as in a vacuum or in a specific solvent. Furthermore, MD is invaluable for studying intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble in solution. mdpi.com The simulation tracks the trajectories of all atoms, providing a dynamic picture of the molecule's behavior that is not captured by static models.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Using methods like DFT, it is possible to calculate the magnetic shielding of each nucleus in a molecule. researchgate.net These theoretical shielding values can then be converted into chemical shifts (δ) by comparing them to a reference standard, such as tetramethylsilane (B1202638) (TMS).

This in silico prediction is a powerful tool for structure verification and assignment of complex spectra. nih.gov For this compound, calculating the ¹H and ¹³C NMR spectra can help confirm the identity of a synthesized compound by comparing the predicted shifts with experimental data. Discrepancies between calculated and observed values can point to incorrect structural assignments or suggest the presence of specific conformational or solvent effects. nih.gov

Table 3: Comparison of Hypothetical Experimental and In Silico Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Oxazole-H | 7.15 | 7.12 |

| Methylene (B1212753) (-CH₂-) | 3.98 | 4.04 |

| Methyl Ester (-OCH₃) | 3.71 | 3.74 |

| Methyl (-CH₃) | 2.41 | 2.45 |

| Note: Data is illustrative. Predicted values are typically calculated using DFT methods (e.g., B3LYP/6-31G(d)) and can be highly accurate. nih.gov |

Development of Predictive Models for Chemical Reactivity and Selectivity

The data generated from quantum chemical calculations can be used to develop predictive models for chemical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or electronic features (descriptors) with its reactivity, biological activity, or other properties. benthamscience.com

For a series of derivatives based on the this compound scaffold, computational descriptors such as HOMO/LUMO energies, atomic charges, dipole moments, and steric parameters can be calculated. These descriptors can then be used to build a mathematical model that predicts, for example, the reaction rate or the regioselectivity of a particular transformation for new, unsynthesized analogues. Such models are instrumental in accelerating the discovery process by allowing chemists to prioritize the synthesis of compounds with the most promising predicted properties. mdpi.com

Applications in Advanced Organic Synthesis

Methyl 2-(5-methyloxazol-2-yl)acetate as a Key Synthon and Building Block

The strategic placement of functional groups in this compound allows for its participation in a wide array of chemical transformations, positioning it as a valuable component in both modular and convergent synthetic strategies.

In modular synthesis, complex molecules are assembled from smaller, pre-functionalized units or "modules." this compound can serve as a fundamental oxazole-containing module. The ester functionality can be readily converted into other functional groups, such as aldehydes, alcohols, or amides, allowing for its linkage to other synthetic fragments. For instance, reduction of the ester to the corresponding alcohol, followed by oxidation, would yield the aldehyde, a key functional group for C-C bond formation reactions like aldol (B89426) additions, Wittig reactions, or Grignard additions.

Convergent synthesis strategies involve the independent synthesis of large fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient than linear synthesis for complex targets. A building block like this compound is ideally suited for such strategies. For example, the oxazole (B20620) ring can be a central component of one fragment, and the acetate (B1210297) side chain can be elaborated or used as a handle for coupling with another advanced intermediate. This approach has been successfully employed in the synthesis of complex natural products where pre-formed oxazole rings are incorporated.

A related building block, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, has been utilized in the total synthesis of siphonazoles, demonstrating the utility of pre-functionalized oxazole synthons in complex molecule synthesis ubc.ca. This highlights the potential for similar applications of this compound.

The 5-methyloxazole (B9148) core of this compound is a stable aromatic heterocycle found in numerous biologically active compounds. The ability to introduce this moiety into larger, more complex scaffolds is of significant interest in medicinal chemistry and materials science. The acetate side chain provides a convenient point of attachment for incorporating the oxazole ring into diverse molecular frameworks.

For example, the ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in peptides and other bioactive molecules. Alternatively, the enolate of the acetate can be generated and reacted with various electrophiles to build more complex side chains. The versatility of these transformations allows for the seamless integration of the 5-methyloxazole unit into a wide range of molecular architectures, from intricate natural product analogs to novel polymeric materials.

Strategic Role in Total Synthesis of Natural Products

The oxazole ring is a key structural feature in a number of complex and potent natural products. While many total syntheses of these molecules involve the de novo construction of the oxazole ring within the molecular framework nih.govnih.gov, the use of pre-formed oxazole building blocks offers a more convergent and potentially more efficient route.

Siphonazoles , a family of marine natural products, are characterized by the presence of multiple oxazole rings. Their synthesis often involves the iterative coupling of oxazole-containing fragments nih.govlu.senih.govfao.org. A synthon like this compound could, in principle, be elaborated to form a key intermediate for the synthesis of siphonazole (B1255307) analogs.

Phorboxazoles , another class of potent cytotoxic marine macrolides, also feature oxazole rings as integral parts of their complex structure nih.govnih.govresearchgate.netrsc.org. The total synthesis of phorboxazoles often relies on the coupling of large, highly functionalized fragments. A building block approach utilizing a pre-formed oxazole ester could streamline the synthesis of the oxazole-containing segments of these molecules.

The following table summarizes key features of these natural product families:

| Natural Product Family | Key Structural Feature | Relevant Synthetic Strategy |

| Siphonazoles | Bis-oxazole or tris-oxazole systems | Iterative coupling of oxazole units |

| Phorboxazoles | Macrolide with embedded oxazole rings | Convergent fragment coupling |

Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products. In many cases, the oxazole rings in natural products are thought to arise from the cyclization and oxidation of serine or threonine residues in a peptide precursor nih.gov. While this represents a de novo synthesis, a biomimetic approach could also involve the use of pre-formed oxazole amino acid analogs. This compound could serve as a precursor to such non-natural amino acids.

Fragment coupling methodologies are central to modern organic synthesis. The carboxylic acid or alcohol derived from this compound can be activated and coupled with other fragments using a variety of modern coupling reactions, such as amide bond formation, Suzuki coupling (if further functionalized), or esterification. The stability of the oxazole ring to many common reaction conditions makes it an ideal scaffold for such late-stage coupling strategies.

Development of Chemical Biology Probes and Advanced Functional Materials

The inherent properties of the oxazole ring, such as its aromaticity and ability to participate in hydrogen bonding, make it an interesting scaffold for the development of chemical biology probes and advanced functional materials.

Chemical Biology Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the acetate side chain of this compound, it is possible to generate probes for studying biological systems. The 5-methyloxazole core could act as a recognition element for specific proteins or enzymes, and the appended functional group would allow for the detection or isolation of the biological target.

Advanced Functional Materials: Oxazole-containing polymers and small molecules have been investigated for their potential applications in organic electronics and materials science. The ability to functionalize this compound and incorporate it into larger conjugated systems could lead to the development of new materials with interesting photophysical or electronic properties. For example, the ester could be converted to a vinyl or ethynyl (B1212043) group, which could then be polymerized or used in cross-coupling reactions to create extended π-systems.

The table below outlines potential functional derivatives of this compound and their applications:

| Derivative | Potential Application |

| Fluorescently labeled derivative | Chemical biology probe for imaging |

| Biotinylated derivative | Probe for affinity-based protein purification |

| Polymerizable derivative (e.g., with a vinyl group) | Monomer for functional polymers |

| Cross-coupling enabled derivative (e.g., with a halide) | Building block for conjugated materials |

Ligands in Asymmetric Catalysis

Compounds featuring a chiral oxazoline (B21484) ring are among the most successful and widely used classes of ligands in asymmetric catalysis. acs.orgacs.org These ligands are valued for their modular nature, ready accessibility, and effectiveness in a wide array of metal-catalyzed transformations. acs.org The oxazole ring, being aromatic, is less common than the saturated oxazoline ring in established chiral ligands but has been explored in novel ligand designs, such as planar-chiral oxazole-pyridine N,N-ligands.

The efficacy of these ligands stems from their ability to create a well-defined chiral environment around a metal center. The stereocenter controlling the reaction's enantioselectivity is positioned close to the coordinating nitrogen atom of the oxazoline ring, directly influencing the stereochemical outcome. acs.org For an oxazole-containing compound like this compound to function as a ligand, it would typically be modified to incorporate a chiral element and a second coordinating atom to form a bidentate chelate structure. The ester group of this compound could be synthetically transformed—for instance, into a chiral alcohol or amide—to introduce the necessary stereocenter and additional coordinating sites. The substituents on the ring play a crucial role in tuning the ligand's steric and electronic properties, which in turn affects the catalyst's activity and selectivity. rsc.orgrsc.org

Table 2: Prominent Classes of Oxazoline-Containing Ligands in Asymmetric Catalysis This table highlights established oxazoline-based ligands to contextualize the potential role of modified oxazole acetates.

| Ligand Class | Abbreviation | Key Structural Feature | Common Catalyzed Reactions |

|---|---|---|---|

| Phosphinooxazolines | PHOX | Chiral oxazoline linked to a phosphine (B1218219) group | Asymmetric hydrogenation, allylic alkylation, hydrosilylation. acs.orgacs.org |

| Bisoxazolines | BOX | Two chiral oxazoline rings linked by a backbone | Asymmetric cyclopropanation, Diels-Alder reactions, aldol reactions. |

| Pyridine-oxazolines | PyOx | Chiral oxazoline fused or linked to a pyridine (B92270) ring | Asymmetric allylic substitution, cyclopropanation, Wacker oxidations. rsc.orgrsc.org |

Synthesis of Analogs for Structure-Reactivity Relationship Studies in Organic Chemistry

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) studies are fundamental to the rational design of molecules with desired properties, whether for catalysis, materials science, or medicinal chemistry. nih.gov These studies involve the systematic synthesis of a series of related compounds, or analogs, to determine how specific structural modifications influence their chemical reactivity or biological activity. acs.org

The 2,5-disubstituted oxazole scaffold is an excellent platform for such studies due to the numerous synthetic methods available for its construction and modification. acs.orgrsc.orgresearchgate.netacs.org Starting from this compound, a library of analogs could be generated to probe structure-reactivity relationships. Key modifications could include:

Variation at the 5-position: Replacing the methyl group with other alkyl or aryl groups to probe steric and electronic effects on a given reaction.

For example, if one were developing new oxazole-based catalysts, analogs of this compound could be synthesized and tested to build a quantitative model correlating their structural parameters with catalytic performance.

Table 3: Hypothetical Structure-Reactivity Study Based on this compound This table provides a conceptual framework for how analogs could be designed for an SRR study.

| Analog No. | R¹ (at C5) | R² (from C2-acetate) | Property to Measure (Example) | Expected Outcome |

|---|---|---|---|---|

| Parent | -CH₃ | -CH₂COOCH₃ | Reaction Rate Constant (k) | Baseline reactivity |

| Analog 1 | -H | -CH₂COOCH₃ | Rate Constant (k₁) | Probes electronic effect of C5-substituent |

| Analog 2 | -C(CH₃)₃ | -CH₂COOCH₃ | Rate Constant (k₂) | Probes steric hindrance at C5 |

| Analog 3 | -CH₃ | -CH₂COOH | Rate Constant (k₃) | Probes effect of acidic group at C2 |

| Analog 4 | -CH₃ | -CH₂CH₂OH | Rate Constant (k₄) | Probes effect of H-bond donor at C2 |

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of synthetic efficiency is a paramount goal in modern organic chemistry, emphasizing the principles of atom economy to minimize waste and maximize resource utilization. Future research on the synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate is expected to pivot towards the development of methodologies that are not only high-yielding but also inherently sustainable.

Classical approaches to oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis which involves the cyclodehydration of 2-acylaminoketones, often require harsh conditions and produce significant waste. pharmaguideline.com Contemporary research is focused on overcoming these limitations. The development of catalytic, one-pot reactions that combine multiple synthetic steps into a single, seamless process is a promising direction. For instance, a ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols has been reported as an atom-economical route to nitrogen heterocycles. nih.govorganic-chemistry.org Adapting such a strategy could provide a novel and efficient pathway to precursors of this compound.

Furthermore, the concept of cascade reactions, where a single catalytic event triggers a series of bond-forming transformations, is gaining traction. acs.org These reactions are highly desirable as they reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. The application of such principles to the synthesis of substituted oxazoles is an active area of research.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic One-Pot Reactions | Multiple reaction steps in a single vessel with catalytic turnover. | Reduced workup, lower solvent consumption, and improved overall yield. |

| Domino Redox Isomerization/Cyclization | In-situ generation of reactive intermediates followed by cyclization. | High atom economy, access to complex structures from simple precursors. |

| Cascade Inter-/Intramolecular C-N Bond Formation | A sequence of bond-forming events initiated by a single catalyst. | Increased molecular complexity in a single step, minimizing waste. |

Exploration of Unprecedented Reactivity Modes for Oxazole Derivatives

The oxazole ring is a versatile heterocyclic scaffold with a rich and varied reactivity profile. While established reactions such as electrophilic and nucleophilic substitutions are well-documented, future research will likely focus on uncovering novel and unprecedented reactivity modes for oxazole derivatives like this compound. pharmaguideline.comtandfonline.com

The oxazole nucleus can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions to furnish pyridine (B92270) derivatives. wikipedia.org The specific substitution pattern of this compound may influence the regioselectivity and stereoselectivity of such transformations, opening up avenues for the synthesis of novel and complex heterocyclic systems.

Moreover, the deprotonation at the C2 position of the oxazole ring can generate a nucleophilic species that can be exploited in various carbon-carbon bond-forming reactions. wikipedia.org The interplay between the ester functionality and the oxazole ring in this compound could lead to unique reactivity patterns, including intramolecular cyclizations or rearrangements, upon treatment with suitable reagents. Research in this area could unveil new synthetic strategies for the construction of polycyclic and architecturally complex molecules.

| Reactivity Mode | Description | Potential Synthetic Utility |

| Diels-Alder Cycloaddition | The oxazole ring acts as a diene, reacting with dienophiles. | Synthesis of substituted pyridines and related heterocycles. |

| C2-Metallation | Deprotonation at the C2 position to form an organometallic species. | Functionalization of the oxazole ring via reaction with electrophiles. |

| Intramolecular Reactions | Cyclizations or rearrangements involving the ester side chain. | Access to novel fused heterocyclic systems. |

Integration of Flow Chemistry and Automated Synthesis Technologies

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for high-throughput screening and optimization. uc.ptacs.org

The synthesis of this compound and its derivatives is well-suited for translation to a flow chemistry setup. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors can lead to higher yields and purities. acs.org Furthermore, the inherent safety benefits of performing reactions in small, continuous streams are particularly advantageous when dealing with potentially hazardous reagents or exothermic processes.

Automated synthesis platforms, which integrate robotic handling of reagents with online reaction monitoring and analysis, can be employed to rapidly screen a wide range of reaction conditions for the synthesis of this compound. This high-throughput approach can significantly accelerate the discovery of optimal synthetic routes and facilitate the rapid generation of a library of related compounds for further investigation.

| Technology | Key Advantages | Application in this compound Research |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Optimization of synthetic steps, safer handling of reactive intermediates. |

| Automated Synthesis | High-throughput screening, rapid optimization. | Discovery of novel synthetic routes, library synthesis of derivatives. |

| In-line Analysis | Real-time reaction monitoring. | Fine-tuning of reaction parameters for improved efficiency. |

Advanced Computational Design and Rational Optimization of Synthetic Pathways

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the in-silico design of molecules with desired properties and the rational optimization of synthetic pathways. mit.edumdpi.com The application of computational methods to the study of this compound can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model the transition states of potential reactions. mdpi.com This information can be used to rationalize observed reactivity and to guide the design of more efficient synthetic routes. For example, computational modeling can help in the selection of optimal catalysts and reaction conditions for a given transformation.

Furthermore, computational screening of virtual libraries of oxazole derivatives can be used to identify compounds with specific desired properties, such as biological activity or materials characteristics. This in-silico approach can help to prioritize synthetic targets and to focus experimental efforts on the most promising candidates.

| Computational Method | Application | Potential Impact on Research |

| Density Functional Theory (DFT) | Prediction of molecular properties and reaction mechanisms. | Rational design of synthetic routes and catalysts. |

| Molecular Docking | Simulation of ligand-receptor interactions. | Identification of potential biological targets for derivatives. |

| Virtual Screening | In-silico evaluation of large compound libraries. | Prioritization of synthetic targets for drug discovery. |

Broadening the Scope of Applications in Complex Chemical Construction

Oxazole-containing compounds are prevalent in a wide range of biologically active natural products and pharmaceutical agents. nih.gov The unique structural and electronic properties of the oxazole ring make it a valuable building block in medicinal chemistry and materials science. aip.org A key future direction for research on this compound will be to explore and expand its applications as a versatile intermediate in the synthesis of more complex and valuable chemical entities.

The ester functionality of this compound can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, and alcohols. This functional group interconversion provides access to a diverse range of derivatives with potentially interesting biological or material properties.

Moreover, the oxazole ring itself can serve as a linchpin for the construction of larger, more complex molecular architectures. For example, the development of cross-coupling reactions that selectively functionalize the oxazole ring would open up new possibilities for the synthesis of novel conjugated materials or elaborate drug candidates. The integration of the 5-methyloxazole-2-yl)acetate moiety into larger, biologically active scaffolds is a promising strategy for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(5-methyloxazol-2-yl)acetate, and how is reaction progress validated?

- Answer : The compound can be synthesized via condensation reactions involving oxazole precursors and methyl acetates under reflux conditions. For example, hydrazine hydrate (1.2 eq) in absolute ethanol under 4-hour reflux is a validated approach. Reaction progress is monitored using TLC (chloroform:methanol, 7:3 ratio), with ice-water precipitation for purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy (1H, 13C) confirms the ester carbonyl and oxazole ring protons.

- IR spectroscopy identifies the C=O stretch (~1740 cm⁻¹) and oxazole C=N absorption.

- Mass spectrometry (EI or ESI) determines molecular weight (e.g., m/z 169.06 for C₈H₁₁NO₃).

- HPLC assesses purity, while logP values are calculated using software (e.g., JChem) or measured experimentally .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Answer : Strict control of stoichiometry (e.g., 1:1.2 molar ratio for hydrazine reactions), solvent purity (absolute ethanol), and reaction duration (4-hour reflux) are critical. TLC validation at consistent Rf values minimizes variability. Ice-water quenching ensures consistent crystallization .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during scale-up synthesis of this compound?

- Answer :

- Solvent optimization : Use high-purity ethanol to reduce ester hydrolysis.

- Temperature gradients : Gradual heating avoids localized overheating, which can degrade the oxazole ring.

- Byproduct isolation : LC-MS identifies impurities (e.g., unreacted precursors), and column chromatography (silica gel, ethyl acetate/hexane) isolates them .

Q. How can computational chemistry predict the reactivity of this compound in derivatization reactions?

- Answer :

- Density Functional Theory (DFT) : Models electron density to identify nucleophilic/electrophilic sites (e.g., oxazole C-2 position).

- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) for drug design.

- logP calculations : Software like JChem estimates partition coefficients for solubility studies .

Q. What experimental approaches resolve contradictions in spectral data for this compound derivatives?

- Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., oxazole vs. ester methyl groups).

- X-ray crystallography : SHELXL refines crystal structures to confirm bond lengths and angles, resolving ambiguities in stereochemistry .

Q. How can researchers optimize reaction conditions for synthesizing this compound analogs?

- Answer :

- Design of Experiments (DoE) : Evaluates variables (e.g., temperature, catalyst loading) to maximize yield.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining selectivity.

- Green chemistry : Solvent-free or aqueous-phase reactions minimize environmental impact .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Hydrazide intermediate | Partial hydrolysis of ester | Optimize stoichiometry |

| Oxazole ring-opened product | Acidic conditions during work-up | Neutralize before quenching |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.